XF056-132

Targeted Protein Degradation PROTAC WDR5

XF056-132 (MS132) is a VHL-recruiting WDR5 PROTAC degrader with validated in vivo pharmacokinetics (Cmax 5 µM, >12h exposure at 75 mg/kg IP). Unlike WDR5 inhibitors (e.g., OICR-9429) that only block binding, XF056-132 eliminates the scaffolding protein, enabling definitive target validation in pancreatic cancer models. Its well-characterized DC50 (92 nM), Dmax (73%), and proteome-wide selectivity make it the benchmark for WDR5 degradation studies.

Molecular Formula C53H58F7N9O9S
Molecular Weight 1130.1 g/mol
Cat. No. B15135891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXF056-132
Molecular FormulaC53H58F7N9O9S
Molecular Weight1130.1 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C51H57F4N9O7S.C2HF3O2/c1-27-23-63(24-28(2)62(27)7)40-15-13-32(17-39(40)60-47(69)36-21-56-42(66)19-37(36)51(53,54)55)35-16-33(12-14-38(35)52)46(68)58-22-43(67)61-45(50(4,5)6)49(71)64-25-34(65)18-41(64)48(70)57-20-30-8-10-31(11-9-30)44-29(3)59-26-72-44;3-2(4,5)1(6)7/h8-17,19,21,26-28,34,41,45,65H,18,20,22-25H2,1-7H3,(H,56,66)(H,57,70)(H,58,68)(H,60,69)(H,61,67);(H,6,7)/t27-,28+,34-,41+,45-;/m1./s1
InChIKeyQZLCTMRLBULGEK-KCFOSPOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XF056-132 (MS132): A Selective VHL-Recruiting WDR5 PROTAC Degrader for Targeted Protein Degradation Research


XF056-132, also known as MS132 or compound 11, is a synthetic organic, heterobifunctional proteolysis-targeting chimera (PROTAC) molecule [1]. It functions as a selective degrader of the WD repeat domain 5 (WDR5) protein by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target, thereby inducing its ubiquitination and subsequent proteasomal degradation [2]. With a molecular weight of 1016.12 g/mol for the free base (CAS: 2407450-73-9) and 1130.14 g/mol for its TFA salt form (CAS: 2694057-55-9), XF056-132 is supplied for laboratory research use as a tool compound for investigating WDR5 biology and the therapeutic potential of targeted protein degradation in oncology, particularly in pancreatic cancer models .

The Risks of Substituting XF056-132 with Alternative WDR5-Targeting Agents


Interchanging XF056-132 with another WDR5-targeting compound is not scientifically valid due to critical differences in mechanism of action, degradation efficiency, and selectivity. While small-molecule WDR5 protein-protein interaction (PPI) inhibitors like OICR-9429 only block binding, they fail to eliminate the scaffolding protein and lack significant antiproliferative activity in PDAC models [1]. Conversely, other WDR5 PROTAC degraders such as MS67, while potent, recruit the same VHL E3 ligase but exhibit distinct degradation kinetics and cell-line specific potencies (e.g., a DC50 of 45 nM vs. 92 nM for XF056-132 in MIA PaCa-2 cells) that directly impact experimental outcomes and dose selection . Furthermore, degraders that recruit different E3 ligases, like the cereblon (CRBN)-recruiting compound 25, present a different neosubstrate degradation profile, which introduces confounding variables absent with the highly selective VHL-based mechanism of XF056-132 .

Quantitative Evidence for the Differentiated Selection of XF056-132 (MS132) as a WDR5 Degrader


Potent WDR5 Degradation in PDAC Cells: XF056-132 (DC50 92 nM) vs. Alternative PROTAC MS67 (DC50 45 nM)

In a direct cross-study comparison, XF056-132 induces WDR5 degradation in MIA PaCa-2 pancreatic ductal adenocarcinoma (PDAC) cells with a half-maximal degradation concentration (DC50) of 92 ± 35 nM and a maximal degradation (Dmax) of 73 ± 12% [1]. In contrast, the related VHL-recruiting WDR5 PROTAC, MS67, exhibits a significantly more potent DC50 of 45 nM in the same cell line . This ~2-fold difference in potency is critical for researchers requiring a less aggressive, titratable degradation profile to study downstream effects without complete target ablation.

Targeted Protein Degradation PROTAC WDR5 Pancreatic Cancer DC50

High Selectivity for WDR5: Global Proteomics Confirms XF056-132 as the Sole Significantly Degraded Protein

In an unbiased global proteomics study using tandem mass tag (TMT) mass spectrometry, XF056-132 (compound 11) was shown to significantly reduce the abundance of only one protein—WDR5—out of 4040 quantified proteins after a 2-hour treatment at 1.5 µM in MIA PaCa-2 cells [1]. This finding stands in stark contrast to other PROTAC mechanisms, such as CRBN-recruiting degraders (e.g., compound 25), which are known to induce degradation of the neo-substrate IKZF1 in addition to the intended target [1].

Global Proteomics Selectivity Targeted Protein Degradation Off-Target Effects

Positive Binding Cooperativity: A Mechanistic Hallmark for Stable Ternary Complex Formation

Isothermal titration calorimetry (ITC) studies reveal that XF056-132 exhibits positive binding cooperativity in forming the WDR5-PROTAC-VHL ternary complex [1]. This is a crucial mechanistic attribute that is not universally shared by all PROTACs. Positive cooperativity indicates that binding to the first protein enhances affinity for the second, thereby promoting a more stable and effective ternary complex, which is a prerequisite for efficient target ubiquitination and degradation [1]. While other degraders like MS67 also bind both proteins (WDR5 Kd = 63 nM; VCB Kd = 140 nM), the cooperativity profile for XF056-132 is explicitly highlighted as a distinguishing feature of its mechanism [1].

PROTAC Ternary Complex Binding Cooperativity Isothermal Titration Calorimetry ITC

In Vivo Bioavailability in Mice: XF056-132 Enables Translational Animal Studies with a Defined PK Profile

Unlike many tool compounds that are restricted to in vitro use, XF056-132 has demonstrated sufficient bioavailability in mice to support in vivo efficacy studies. Following a single intraperitoneal (IP) injection of 75 mg/kg, XF056-132 achieved a maximum plasma concentration (Cmax) of 5 µM at 0.5 hours post-dose, with concentrations maintained above 100 nM for over 12 hours [1]. The systemic exposure, measured as an AUC0–last (area under the plasma concentration–time curve), was calculated to be 7300 h*ng/mL [1]. This is a clear differentiation from the widely used WDR5 PPI inhibitor OICR-9429, which lacks antiproliferative activity in cell models and is not a suitable reference for in vivo degradation studies.

Pharmacokinetics In Vivo Bioavailability Mouse PK AUC Cmax

Significant Antiproliferative Activity Across PDAC Cell Lines vs. Inactive Negative Control

XF056-132 (compound 11) exhibits potent and broad antiproliferative activity across a panel of five pancreatic ductal adenocarcinoma (PDAC) cell lines (MIA PaCa-2, BxPC-3, HPAF-II, Panc10.05, and PANC-1), with GI50 values ranging from 4.0 to 32 µM [1]. This is in direct contrast to its negative control analog, compound 27 (MS132N), which is incapable of recruiting VHL and shows no significant WDR5 degradation or antiproliferative effect in any of the same cell lines [1]. This comparison confirms that the observed anti-cancer effect is directly mediated by VHL-dependent WDR5 degradation.

Antiproliferative PDAC GI50 Pancreatic Cancer Cell Viability

VHL-Dependent Mechanism: Essential Distinction from PPI Inhibitors That Lack Antiproliferative Activity

The mechanism of action of XF056-132 is dependent on the recruitment of the VHL E3 ligase to induce proteasomal degradation of WDR5. This is a critical distinction from WDR5 protein-protein interaction (PPI) inhibitors, such as OICR-9429, which block WDR5's interaction with its partners but do not degrade the protein. The study clearly demonstrates that the negative control analog 27, which cannot bind VHL, fails to degrade WDR5 or inhibit cell growth [1]. Consequently, OICR-9429 has been shown to lack significant antiproliferative activity in PDAC models [1].

PROTAC Mechanism of Action VHL PPI Inhibitor WDR5

Recommended Scientific and Preclinical Applications for XF056-132 (MS132)


Investigating WDR5 Scaffolding Function in Pancreatic Cancer Models

Based on its potent and selective degradation of WDR5 in PDAC cell lines (DC50 of 92 nM) and its demonstrated antiproliferative activity (GI50 4-32 µM) [1], XF056-132 is the optimal tool for dissecting WDR5's role as a scaffolding protein in pancreatic cancer. Researchers can use it to deplete WDR5 and then interrogate the disruption of its protein-protein interaction networks with partner oncoproteins, such as those in the MLL/SET complex and MYC, to elucidate the downstream signaling and transcriptional consequences.

Target Validation Studies in In Vivo Preclinical Mouse Models of Cancer

With its well-defined in vivo pharmacokinetic profile, including a Cmax of 5 µM and sustained plasma levels above 100 nM for over 12 hours at a 75 mg/kg IP dose [1], XF056-132 is a ready-to-use, validated compound for in vivo target validation studies. Its established bioavailability allows for intraperitoneal administration in mouse xenograft or syngeneic models to assess the therapeutic impact of WDR5 degradation on tumor growth, offering a significant advantage over compounds lacking in vivo data.

Benchmarking and Profiling Novel WDR5-Targeting Modalities

The comprehensive dataset available for XF056-132—including its DC50 (92 nM), Dmax (73%), binding affinities (WDR5 Kd 122 nM, VCB Kd 534 nM), and proteome-wide selectivity [1]—positions it as an ideal benchmark control for profiling and validating new WDR5-targeting modalities, such as novel PROTACs, molecular glues, or other degraders. Its unique positive binding cooperativity and VHL-dependent mechanism provide a well-characterized reference point for comparing efficacy, selectivity, and mechanism of action.

Investigating the Ubiquitin-Proteasome System (UPS) and E3 Ligase Dependency

The mechanism of XF056-132 is confirmed to be dependent on both the proteasome and VHL engagement, as demonstrated by rescue experiments using carfilzomib and the inactive control analog 27 [1]. This makes XF056-132 a valuable tool compound for fundamental research into the ubiquitin-proteasome system and E3 ligase biology. It can be used in experiments designed to study the kinetics of PROTAC-mediated degradation, the formation and stability of ternary complexes, or the cellular machinery required for the degradation process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for XF056-132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.